3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine
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Overview
Description
3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine typically involves the following steps:
O-Alkylation of 2,5-Dimethylphenol: The starting material, 2,5-dimethylphenol, undergoes O-alkylation with an appropriate alkyl halide under basic conditions to form the corresponding ether.
Amination: The resulting ether is then subjected to amination using methylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenoxy)-N-[3-(2-hydroxyethoxy)propyl]propanamide: Contains additional functional groups that may alter its reactivity and biological activity.
(2S)-1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: Another phenol ether with a morpholine ring, which may have different pharmacological properties.
Uniqueness
3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine is unique due to its specific substitution pattern on the phenoxy ring and the presence of a methylamine group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(2,5-dimethylphenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-11(2)12(9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBGKOYBQVHGMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629787 |
Source
|
Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-19-5 |
Source
|
Record name | 3-(2,5-Dimethylphenoxy)-N-methyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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